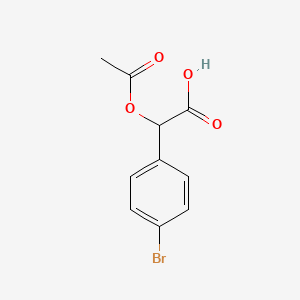

Acetoxy-(4-bromo-phenyl)-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO4 |

|---|---|

Molecular Weight |

273.08 g/mol |

IUPAC Name |

2-acetyloxy-2-(4-bromophenyl)acetic acid |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)15-9(10(13)14)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,13,14) |

InChI Key |

BGRPUTSXSQZFKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Acetoxy 4 Bromo Phenyl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. For Acetoxy-(4-bromo-phenyl)-acetic acid, two primary strategic disconnections are considered.

The first logical disconnection is the ester linkage of the acetoxy group. This transform reveals a key precursor: 2-hydroxy-2-(4-bromophenyl)acetic acid, also known as 4-bromomandelic acid. The forward reaction would involve the acetylation of this α-hydroxy acid.

A second disconnection targets the α-hydroxy group of 4-bromomandelic acid. This leads to several potential precursors. One pathway involves a nucleophilic substitution, suggesting 2-bromo-2-(4-bromophenyl)acetic acid as an intermediate. Another pathway points towards the condensation of 4-bromobenzaldehyde (B125591) with a cyanide source, followed by hydrolysis, a classic route to mandelic acid derivatives. google.com

Based on the retrosynthetic analysis, the following compounds are identified as key synthetic precursors for the synthesis of this compound:

4-Bromomandelic acid: This is the most immediate precursor, requiring only acetylation to yield the target molecule. thermofisher.com It can be synthesized from 4-bromoacetophenone or 4-bromobenzaldehyde. orgsyn.org

4-Bromobenzaldehyde: A versatile starting material that can be converted to 4-bromomandelic acid via the formation of a cyanohydrin intermediate, followed by hydrolysis. wikipedia.orgguidechem.com

4-Bromophenylacetic acid: This compound can be functionalized at the alpha position, typically via bromination, to create an intermediate that can be converted to 4-bromomandelic acid. orgsyn.org

4-Bromoacetophenone: This can serve as a starting material for the synthesis of 4-bromomandelic acid through a multi-step process involving dibromination followed by hydrolysis. orgsyn.org

The α-carbon of this compound (the carbon atom bonded to the acetoxy group and the carboxyl group) is a stereocenter. Consequently, the compound can exist as a racemic mixture of two enantiomers. The synthesis of a single enantiomer requires stereocontrol.

In a retrosynthetic context, this necessitates that one of the key intermediates be obtained in an enantiomerically pure form. Strategies for achieving this include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to directly synthesize one enantiomer of an intermediate, such as 4-bromomandelic acid, in excess.

Chiral Resolution: Synthesizing a racemic mixture of an intermediate, like 4-bromomandelic acid, and then separating the enantiomers. This can be accomplished through methods like diastereomeric salt formation with a chiral resolving agent or through enzymatic kinetic resolution. rsc.orggoogle.com Lipases, for example, can selectively hydrolyze one enantiomer of a racemic ester mixture, allowing for the separation of the unreacted ester and the hydrolyzed acid. researchgate.net

Dynamic kinetic resolution (DKR) is an advanced strategy that combines the kinetic resolution of one enantiomer with the in-situ racemization of the other, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org Mandelate racemases are enzymes specifically suited for this purpose with mandelic acid derivatives. rsc.org

Classical and Established Synthetic Routes to "this compound"

Established synthetic routes typically involve multi-step sequences starting from readily available brominated aromatic compounds. These methods focus on the controlled functionalization of the benzylic position.

A common and reliable laboratory-scale synthesis begins with 4-bromoacetophenone.

α,α-Dibromination: 4-Bromoacetophenone is treated with two equivalents of bromine in a solvent like glacial acetic acid to form p,α,α-tribromoacetophenone. orgsyn.org

Hydrolysis to α-Hydroxy Acid: The resulting tribromoacetophenone undergoes alkaline hydrolysis. Treatment with a strong base like sodium hydroxide (B78521) rearranges the molecule to form the sodium salt of 4-bromomandelic acid. Subsequent acidification with a strong acid, such as hydrochloric acid, yields racemic 4-bromomandelic acid. orgsyn.org

Acetylation: The final step is the acetylation of the hydroxyl group of 4-bromomandelic acid. This is typically achieved by reacting it with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of an acid catalyst (e.g., sulfuric acid) or a base (e.g., pyridine). byjus.com This esterification reaction yields the final product, this compound.

An alternative route involves the alpha-bromination of 4-bromophenylacetic acid.

Synthesis of 4-Bromophenylacetic acid: This precursor can be prepared from 4-bromotoluene (B49008) via bromination followed by cyanation and hydrolysis.

Alpha-Bromination (Hell-Volhard-Zelinsky Reaction): 4-Bromophenylacetic acid can be brominated at the alpha position using a mixture of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgkhanacademy.org This reaction proceeds via an acyl bromide intermediate, which more readily enolizes, allowing for α-bromination. libretexts.org

Nucleophilic Substitution: The resulting 2-bromo-2-(4-bromophenyl)acetic acid is then subjected to nucleophilic substitution with a hydroxide source (e.g., aqueous base) to form 4-bromomandelic acid. libretexts.org

Acetylation: The final acetylation step is carried out as described in the previous route to yield the target compound.

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions. Key parameters for each step are outlined below.

| Step | Reagents & Solvents | Temperature | Time | Key Optimization Factors |

| α,α-Dibromination | 4-Bromoacetophenone, Bromine, Glacial Acetic Acid | ~20°C | 1-2 hours | Slow, dropwise addition of bromine is necessary to control the exothermic reaction and prevent over-bromination. Maintaining a low temperature is critical. orgsyn.org |

| Hydrolysis | p,α,α-tribromoacetophenone, Sodium Hydroxide, Water | <10°C initial, then 5°C | 4-5 days | The reaction requires an extended period at low temperature for the rearrangement to complete. The purity of the starting material is essential for good yields. orgsyn.org |

| α-Bromination (HVZ) | 4-Bromophenylacetic acid, Br₂, PBr₃ (cat.), Benzene (B151609) | Reflux | 2-3 days | The reaction must be run until the bromine color is discharged. Anhydrous conditions are important for the formation of the acyl bromide intermediate. orgsyn.org |

| Acetylation | 4-Bromomandelic acid, Acetic Anhydride, Acid Catalyst (e.g., H₂SO₄) | Varies (e.g., reflux) | Several hours | The choice of catalyst and solvent can significantly impact reaction time and yield. Catalyst-free methods at elevated temperatures are also possible. mdpi.com |

For purification, recrystallization is a common method. For instance, 4-bromomandelic acid can be effectively purified by recrystallization from benzene. orgsyn.org The final product, being an ester, can be purified using techniques like column chromatography or recrystallization from an appropriate solvent system.

Novel and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green" approaches aim to reduce waste, avoid hazardous substances, and improve atom economy.

For the synthesis of this compound and its precursors, several green strategies can be employed:

Biocatalysis: Enzymes offer high selectivity and operate under mild, aqueous conditions. The synthesis of the key intermediate, 4-bromomandelic acid, is a prime target for biocatalysis.

Hydroxymandelate Synthases: Engineered microorganisms, such as Saccharomyces cerevisiae, can be designed to express hydroxymandelate synthase. nih.gov This enzyme can convert precursors like 4-hydroxyphenylpyruvate, derived directly from glucose, into 4-hydroxymandelic acid, demonstrating a de novo biosynthetic pathway. nih.gov

Nitrilases: A green route to (R)-mandelic acid involves the use of nitrilase enzymes, which can catalyze the enantioselective hydrolysis of racemic mandelonitrile. researchgate.netgoogle.com This approach can achieve high enantiomeric excess and a theoretical yield of 100% through dynamic resolution. researchgate.net This strategy could be adapted for the 4-bromo derivative.

Enzymatic Resolution: Lipases are widely used for the kinetic resolution of racemic mandelic acid esters, providing a green alternative to classical chemical resolution methods. researchgate.netresearcher.life

Greener Reagents and Catalysts:

Photocatalytic Bromination: As an alternative to using elemental bromine, photocatalytic methods using heterogeneous catalysts and HBr under an oxygen atmosphere can be employed for the bromination of aromatic compounds. csic.es This avoids the use of stoichiometric and hazardous brominating agents.

Catalyst-Free Acetylation: The final acetylation step can often be performed under solvent- and catalyst-free conditions by simply heating the α-hydroxy acid with acetic anhydride. mdpi.com This eliminates the need for corrosive acid catalysts or volatile organic solvents, aligning with green chemistry principles.

Process Intensification: The use of flow chemistry in processes like enzymatic resolutions can improve efficiency and mass transfer, leading to higher product purity and faster reaction times compared to traditional batch reactions. researchgate.net

By integrating these novel and green approaches, the synthesis of this compound can be made more sustainable, efficient, and safer.

In-depth Analysis Reveals Scarcity of Data on this compound

The search results consistently redirected to related but structurally distinct compounds, primarily:

4-Bromophenylacetic acid: A simpler derivative lacking the acetoxy group at the alpha-position.

4-Bromo-DL-mandelic acid: The hydroxyl precursor to the requested acetoxy compound.

While general methods for the acetylation of mandelic acid and other alcohols exist, no specific studies detailing the application of these methods to 4-bromomandelic acid and the subsequent purification and analysis of the resulting "this compound" were found. The absence of this specific information makes it impossible to provide a scientifically accurate and thorough discussion on the advanced topics requested, such as:

Comparative Analysis of Synthetic Efficiency and Sustainability:Without data on different synthetic routes, a comparative analysis is not feasible.

Adhering to the strict instructions to focus solely on "this compound" and to provide thorough, informative, and scientifically accurate content, we must conclude that the foundational research required to construct the requested article is not currently available through the conducted searches.

Mechanistic Investigations of Reactions Involving Acetoxy 4 Bromo Phenyl Acetic Acid

Elucidation of Formation Mechanisms for the Compound

The formation of α-acetoxy carboxylic acids, such as Acetoxy-(4-bromo-phenyl)-acetic acid, can be achieved through various synthetic routes. One notable method is the direct α-acetoxylation of the corresponding arylacetic acid. A prominent example involves a cobalt-catalyzed decarboxylative acetoxylation, which offers a cost-effective and environmentally friendly approach to C-O bond formation. nih.govorganic-chemistry.org Mechanistic studies of this type of reaction suggest a radical pathway involving cobalt carboxylate intermediates. organic-chemistry.org

Another plausible approach is the hypervalent iodine-mediated α-acetoxylation. Computational studies on analogous cyclic ketone systems suggest that this transformation can proceed through an SN2 substitution mechanism, where an α-C-bound hypervalent iodine species acts as a key intermediate. frontiersin.org

Transition State Analysis in Synthesis

While specific transition state analysis for the synthesis of this compound is not extensively documented, insights can be drawn from computational studies of similar reactions. For instance, in the α-acetoxylation of cyclic ketones, the transition state for the SN2 pathway has been calculated to be lower in free energy compared to a sigmatropic rearrangement pathway. frontiersin.org This suggests that the nucleophilic attack of the acetate (B1210297) on the α-carbon proceeds through a well-defined transition state where the bond to the leaving group is partially broken and the bond to the incoming nucleophile is partially formed.

In a related context, computational studies on the transacylation of arylacetic acid acyl glucuronides have successfully correlated calculated activation energies with reaction rates. nih.govresearchgate.net This highlights the power of transition state analysis in providing a firm mechanistic explanation for reactivity. nih.govresearchgate.net For the formation of this compound, a similar approach could elucidate the energetic barriers and the geometry of the transition state, confirming the operative mechanism.

Kinetic Isotope Effects in Key Reaction Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org For the formation of this compound, a primary KIE would be expected if the C-H bond at the α-position is broken in the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state. nih.gov

In the context of enzyme-catalyzed reactions, solvent isotope effects (SIEs) can also offer mechanistic insights. mdpi.com While not directly applicable to the typical synthesis of this compound, the principles can be extended. For example, an inverse solvent kinetic isotope effect (SKIE) can indicate an equilibrium involving the solvent prior to the rate-limiting step. mdpi.com For the cobalt-catalyzed decarboxylative acetoxylation, studying the KIE by substituting the α-hydrogen with deuterium (B1214612) could help to confirm whether the α-C-H bond cleavage is indeed the rate-determining step in the proposed radical mechanism.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound is a key site of reactivity, allowing for a variety of transformations.

Esterification and Amidation Pathways

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comresearchgate.net The subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate. After a series of proton transfers and the elimination of a water molecule, the ester is formed. masterorganicchemistry.comresearchgate.net The mechanism is reversible, and the equilibrium can be driven towards the product by removing water or using an excess of the alcohol. masterorganicchemistry.comresearchgate.net

Amidation: The formation of an amide from the carboxylic acid and an amine is another important transformation. Direct condensation is often challenging due to the formation of an ammonium (B1175870) carboxylate salt. rhhz.net Therefore, activating agents are typically employed. Arylboronic acids have been shown to be effective catalysts for amidation. researchgate.netrsc.org The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which is a mixed anhydride (B1165640). researchgate.netrsc.org This intermediate is then susceptible to nucleophilic attack by the amine, with the cleavage of the C-O bond of the tetracoordinate acyl boronate intermediate being the rate-determining step. researchgate.netrsc.org Computational studies suggest that a concerted acyl substitution mechanism, where the C-N bond formation and C-O bond cleavage occur simultaneously, may also be operative in the presence of an acid catalyst. rhhz.net

| Reaction | Reagents | Key Mechanistic Feature |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonation of carbonyl, tetrahedral intermediate, elimination of water |

| Amidation | Amine, Catalyst (e.g., Arylboronic acid) | Formation of an activated intermediate (e.g., acyloxyboronic acid) |

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under thermal conditions. The mechanism of decarboxylation can vary depending on the structure of the carboxylic acid. For arylacetic acids, oxidative decarboxylation can occur through a radical pathway. organic-chemistry.org In the case of the cobalt-catalyzed decarboxylative acetoxylation mentioned earlier, the reaction proceeds via the formation of a radical intermediate followed by the loss of CO₂. nih.govorganic-chemistry.org

For β-keto acids, decarboxylation proceeds readily through a cyclic, concerted transition state. masterorganicchemistry.com While this compound is an α-acetoxy acid, the presence of the electron-withdrawing acetoxy group could influence the stability of potential intermediates in a decarboxylation reaction.

Transformations of the Acetoxy Group

The acetoxy group in this compound can also undergo transformations, most notably hydrolysis to reveal an α-hydroxy acid. The acetoxy group is often used as a protecting group for alcohols in organic synthesis. wikipedia.org

The deprotection (hydrolysis) of the acetoxy group can be achieved under various conditions:

Aqueous base (pH > 9): This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetoxy group. wikipedia.org

Aqueous acid (pH < 2): This typically requires heating and follows a mechanism similar to acid-catalyzed ester hydrolysis. wikipedia.org

Anhydrous base: Reagents like sodium methoxide (B1231860) in methanol (B129727) can be used for deprotection, which is particularly useful if other base-sensitive functional groups, such as a methyl ester, are present in the molecule. wikipedia.org

Evidence from studies on the hydrolysis of substituted phenyl esters of phenylacetic acid suggests that under certain conditions, an elimination-addition (E1cB) mechanism involving a ketene (B1206846) intermediate may be operative. rsc.org This pathway could also be a possibility for the transformation of the acetoxy group in this compound under basic conditions.

| Transformation | Reagents | Mechanistic Implication |

| Hydrolysis (Basic) | Aqueous Base (e.g., NaOH) | Nucleophilic acyl substitution or potential E1cB pathway |

| Hydrolysis (Acidic) | Aqueous Acid (e.g., HCl), Heat | Acid-catalyzed ester hydrolysis |

| Transesterification | Anhydrous Base in Alcohol (e.g., NaOMe in MeOH) | Nucleophilic acyl substitution |

Hydrolysis Kinetics and Catalysis

The hydrolysis of "this compound" involves the cleavage of the ester bond to yield (4-bromo-phenyl)-hydroxy-acetic acid and acetic acid. This reaction can be catalyzed by either acid or base, with the kinetics and mechanism differing under these conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction typically follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The process is initiated by the protonation of the carbonyl oxygen of the acetoxy group, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid regenerate the acid catalyst and yield the hydrolyzed product. The rate of this reaction is generally dependent on the concentration of both the ester and the acid catalyst. ucalgary.cayoutube.comchemistrysteps.comslideshare.netyoutube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide ions, the hydrolysis proceeds via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the departure of the acetate ion as the leaving group, to form a carboxylate salt and acetic acid. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. ucalgary.cayoutube.comchemistrysteps.com

Table 1: General Kinetic Parameters for Ester Hydrolysis

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Rate Law | Rate = k[Ester][H⁺] | Rate = k[Ester][OH⁻] |

| Mechanism | AAC2 | BAC2 |

| Key Intermediate | Protonated Tetrahedral Intermediate | Tetrahedral Intermediate |

| Reversibility | Reversible | Generally Irreversible |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of "this compound," this would involve the reaction with an alcohol (R'-OH) to form a new ester of (4-bromo-phenyl)-hydroxy-acetic acid and ethyl acetate. This reaction can also be catalyzed by either acids or bases. numberanalytics.comnrochemistry.comjcsp.org.pk

The mechanism of transesterification is analogous to that of hydrolysis. numberanalytics.comnrochemistry.comjcsp.org.pk

Acid-Catalyzed Transesterification: The carbonyl oxygen of the acetoxy group is protonated, followed by nucleophilic attack by the incoming alcohol to form a tetrahedral intermediate. After a series of proton transfers, the original acetate group is eliminated as acetic acid, and the new ester is formed. nrochemistry.comjcsp.org.pk

Base-Catalyzed Transesterification: An alkoxide ion (R'O⁻), a stronger nucleophile than the alcohol, attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the acetate ion to yield the new ester. chemistrysteps.comjcsp.org.pk

The equilibrium of the transesterification reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products as it is formed. Studies on the transesterification of related phenylacetic acid esters have demonstrated the feasibility of this reaction with various alcohols, often employing solid acid or base catalysts to facilitate the process. organic-chemistry.orgnih.govjocpr.com

Acyl Migration Studies

Intramolecular acyl migration is a phenomenon where an acyl group moves from one position to another within the same molecule. For "this compound," this could theoretically involve the migration of the acetyl group. However, given the structure of the molecule, a direct intramolecular acyl migration to another part of the same molecule is unlikely without the presence of a suitable neighboring functional group, such as a hydroxyl group in close proximity, which is not the case here.

Studies on acyl migration in other systems, such as caffeoylquinic acids, reveal that this process is a special case of transesterification and is often pH-dependent, occurring more readily under basic conditions. minia.edu.eg The mechanism typically involves the formation of a cyclic intermediate. For acyl migration to occur in a derivative of "this compound," the molecule would need to be modified to include a nucleophilic group in a sterically favorable position to attack the carbonyl carbon of the acetoxy group. In the absence of such a group, intermolecular transesterification would be the dominant pathway in the presence of external nucleophiles.

Reactivity of the 4-Bromo-phenyl Moiety

The 4-bromo-phenyl group in "this compound" is a key site for various chemical transformations, offering pathways to further functionalize the molecule.

Electrophilic Aromatic Substitution (EAS) Pathways (Theoretical/Mechanistic)

The benzene (B151609) ring in "this compound" can undergo electrophilic aromatic substitution. The bromine atom and the acetoxyacetic acid side chain are both substituents on the phenyl ring and will direct incoming electrophiles to specific positions.

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate. A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. minia.edu.egmasterorganicchemistry.comwikipedia.org

Given the directing effects of the existing substituents, further electrophilic substitution on the 4-bromo-phenyl ring would be expected to occur at the positions ortho to the bromine atom (positions 2 and 6) and ortho to the acetoxyacetic acid group (positions 3 and 5). The interplay between the directing effects of both groups and steric hindrance will determine the final regioselectivity of the reaction.

Halogen Exchange Reactions (Theoretical/Mechanistic)

The bromine atom on the phenyl ring can potentially be exchanged for another halogen through a halogen exchange reaction, often referred to as a Finkelstein-type reaction for aryl halides. These reactions are typically mediated by metal catalysts, such as copper or palladium complexes. psu.edunih.govresearchgate.net

The mechanism of metal-mediated halogen exchange can vary. For copper-catalyzed reactions, the mechanism may involve oxidative addition of the aryl bromide to a low-valent copper species, followed by reductive elimination of the new aryl halide. Alternatively, a radical pathway has also been proposed. nih.gov Palladium-catalyzed halogen exchange reactions are also known, and their mechanisms are thought to proceed through oxidative addition-reductive elimination cycles. psu.edufrontiersin.org

The feasibility and rate of halogen exchange depend on several factors, including the nature of the metal catalyst, the ligands, the solvent, and the relative bond strengths of the carbon-halogen bonds. Generally, the exchange of a heavier halogen for a lighter one is thermodynamically favored. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Mechanistic Insight)

The carbon-bromine bond in "this compound" is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental transformations in modern organic synthesis. organic-chemistry.orglibretexts.orgrsc.orgmdpi.com

The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: libretexts.orgorganic-chemistry.orglibretexts.orgrsc.orgmdpi.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation (for Suzuki and Sonogashira reactions): The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium(II) center, displacing the halide. nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net For the Heck reaction, this step is replaced by the coordination and insertion of an alkene. libretexts.orgnumberanalytics.comwikipedia.orgorganic-chemistry.orgmdpi.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of palladium catalyst, ligands, base, and reaction conditions. The electronic and steric properties of the substituents on both coupling partners also play a crucial role in the outcome of the reaction.

Table 2: Mechanistic Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Mechanistic Steps | Product |

| Suzuki Coupling | Organoboron Reagent | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl or Vinylarene |

| Heck Reaction | Alkene | Oxidative Addition, Alkene Insertion, β-Hydride Elimination | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | Aryl- or Vinyl-alkyne |

Derivatization and Structural Modification Strategies for Acetoxy 4 Bromo Phenyl Acetic Acid

Design Principles for Novel Derivatives

The rational design of new chemical entities from a parent structure like "Acetoxy-(4-bromo-phenyl)-acetic acid" is guided by established chemical principles and theoretical models. The primary goal is to systematically alter the molecule's properties, such as polarity, size, and electronic distribution, to enhance desired characteristics.

Functional group interconversion is a fundamental strategy for modifying a molecule's physicochemical properties and biological activity. solubilityofthings.com The "this compound" structure offers several opportunities for such transformations.

Carboxylic Acid Group: The carboxylic acid is a primary target for modification. It can be converted into a wide range of other functional groups, most notably esters and amides. solubilityofthings.comjackwestin.com Esterification, the reaction with an alcohol, reduces polarity and can improve a compound's ability to cross biological membranes. Amidation, the reaction with an amine, introduces a hydrogen bond donor and can significantly alter molecular interactions. solubilityofthings.com

Acetoxy Group: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield a hydroxyl group. This introduces a polar, hydrogen-bonding functionality. Conversely, the resulting hydroxyl group could be a target for further acylation or alkylation to introduce different ester or ether functionalities, respectively. solubilityofthings.com

Bromo Group: The bromine atom on the phenyl ring can be replaced through various reactions, including nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, fundamentally altering the electronic and steric profile of the aromatic ring. researchgate.net

These interconversions allow chemists to fine-tune the molecule's properties by systematically replacing functional groups to create a library of new derivatives. solubilityofthings.com

Structure-Activity Relationship (SAR) studies provide the theoretical framework for designing new derivatives. By synthesizing a series of related compounds and evaluating them for a specific biological activity, researchers can deduce which molecular features are critical for that activity.

For phenylacetic acid derivatives, SAR studies often explore the impact of substituents on the phenyl ring. For instance, the position and electronic nature of substituents can drastically affect activity. science.gov Electron-withdrawing groups, like the bromine atom in the parent compound, or electron-donating groups can influence how the molecule interacts with a biological target. science.gov Modifications at the alpha-position (the carbon bearing the acetoxy group) are also critical. Changing the size, polarity, or hydrogen-bonding capacity of this substituent can lead to significant changes in potency and selectivity. researchgate.net

The theoretical design of new "this compound" derivatives would therefore involve:

Ester and Amide Scaffolds: Creating a series of esters and amides to probe how different alkyl or aryl groups attached to the carboxyl function affect activity.

Phenyl Ring Substitution: Replacing the bromine atom with various other groups (e.g., methyl, methoxy, cyano, or other aryl groups) to understand the electronic and steric requirements at the para-position. reddit.com

Alpha-Position Modification: Hydrolyzing the acetoxy group to a hydroxyl and then creating a small library of new esters or ethers to explore the influence of this position.

Synthesis of Ester and Amide Derivatives

The conversion of the carboxylic acid moiety into esters and amides is a primary and highly effective derivatization strategy.

Ester Synthesis: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it forms drives the reaction toward the ester product. libretexts.org For example, reacting "this compound" with methanol (B129727) and a catalytic amount of sulfuric acid would yield the corresponding methyl ester. wikipedia.org

Amide Synthesis: The direct reaction of a carboxylic acid with an amine is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. jackwestin.com To overcome this, coupling agents are used. Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Other modern coupling reagents can be used to facilitate this transformation under mild conditions. organic-chemistry.org

Table 1: Synthesis of Ester and Amide Derivatives

| Derivative Type | Reagent | Catalyst/Coupling Agent | Typical Conditions | Product |

|---|---|---|---|---|

| Methyl Ester | Methanol | Sulfuric Acid (H₂SO₄) | Reflux | Methyl acetoxy-(4-bromo-phenyl)-acetate |

| Ethyl Ester | Ethanol | Sulfuric Acid (H₂SO₄) | Reflux | Ethyl acetoxy-(4-bromo-phenyl)-acetate |

| Benzyl Amide | Benzylamine | Dicyclohexylcarbodiimide (DCC) | Room Temperature | N-benzyl-acetoxy-(4-bromo-phenyl)-acetamide |

The existing substituents on "this compound" influence the reactivity of the carboxylic acid group.

Electronic Effects: The bromine atom is an electron-withdrawing group. This effect, transmitted through the phenyl ring, increases the acidity of the carboxylic acid proton but can slightly decrease the nucleophilicity of the carboxylate, though its main impact is on the properties of the aromatic ring itself.

Steric Effects: The acetoxy group at the alpha-position introduces steric hindrance around the carboxylic acid. This bulkiness can slow down the rate of reaction, particularly if the incoming nucleophile (the alcohol or amine) is also sterically demanding. In such cases, less hindered reagents or more forcing reaction conditions may be necessary.

Manipulation of the Bromo-phenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for introducing significant structural diversity. As an aryl halide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. reddit.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key strategies include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. reddit.com This is a powerful method for forming a new carbon-carbon bond, allowing for the synthesis of biaryl compounds or the introduction of alkyl or alkenyl groups in place of the bromine.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine, again using a palladium catalyst, a suitable ligand, and a base. reddit.com It provides direct access to a wide range of N-aryl derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a carbon-carbon bond and introducing an alkyne functionality into the aromatic ring.

Heck Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and an alkene.

These advanced synthetic methods dramatically expand the range of possible derivatives, enabling the exploration of a much broader chemical space than modifications to the carboxylic acid group alone.

Table 2: Representative Reactions for Modifying the Bromo-phenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ + Base | C-C (Aryl-Aryl) | Acetoxy-(biphenyl-4-yl)-acetic acid |

| Buchwald-Hartwig | Aniline | Pd catalyst + Ligand + Base | C-N (Aryl-Amine) | Acetoxy-(4-anilino-phenyl)-acetic acid |

Metal-Catalyzed Coupling for Aryl Extension

The bromine atom on the phenyl ring of "this compound" is a prime handle for modification via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the extension of the aryl core. For practical application, the carboxylic acid of "this compound" is often protected as an ester, such as a methyl or ethyl ester, to prevent interference with the basic conditions and organometallic reagents used in many coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming biaryl structures. The esterified form of "this compound" can be coupled with a wide range of aryl or vinyl boronic acids or their corresponding esters. The general reaction scheme involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base.

| Catalyst System | Coupling Partner | Product Type | Potential Yield |

| Pd(PPh₃)₄ / K₂CO₃ | Phenylboronic acid | Biphenyl derivative | Good to Excellent |

| Pd(OAc)₂ / SPhos / K₃PO₄ | 2-Thienylboronic acid | Aryl-heteroaryl derivative | Good to Excellent |

| PdCl₂(dppf) / Cs₂CO₃ | Vinylboronic acid | Styrenyl derivative | Good |

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. organicreactions.orgorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the vinylation. organicreactions.orgorganic-chemistry.orgwikipedia.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. wikipedia.org It involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.org This reaction is highly efficient for creating arylalkynes, which are valuable intermediates for further transformations.

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring. However, for an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, the bromide). nih.govnih.gov The inherent structure of "this compound" does not possess such activation.

To facilitate SNAr, the phenyl ring would need to be further functionalized with suitable EWGs, such as nitro (-NO₂) or cyano (-CN) groups. For instance, nitration of the parent compound could yield derivatives like "Acetoxy-(4-bromo-2-nitro-phenyl)-acetic acid" or "Acetoxy-(4-bromo-3-nitro-phenyl)-acetic acid". In the former, the nitro group ortho to the bromine would significantly activate the ring towards nucleophilic attack.

Hypothetical SNAr Reaction on an Activated Derivative:

| Activated Substrate | Nucleophile | Potential Product |

| Methyl Acetoxy-(4-bromo-2-nitro-phenyl)-acetate | Morpholine | Methyl Acetoxy-(2-nitro-4-morpholinophenyl)-acetate |

| Methyl Acetoxy-(4-bromo-2-nitro-phenyl)-acetate | Sodium Methoxide (B1231860) | Methyl Acetoxy-(4-methoxy-2-nitrophenyl)-acetate |

| Methyl Acetoxy-(4-bromo-2-nitro-phenyl)-acetate | Sodium Azide | Methyl Acetoxy-(4-azido-2-nitrophenyl)-acetate |

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov The stability of this intermediate is crucial for the reaction to proceed, which is why the presence of strong EWGs is essential. nih.gov

Modification at the Alpha-Carbon Center

The alpha-carbon of "this compound" is another key site for structural modification. Deprotonation of the alpha-proton generates a carbanion (enolate), which can then react with various electrophiles.

Side Chain Elongation Strategies

The enolate generated from an ester derivative of "this compound," such as methyl or ethyl 4-bromophenylacetate, can be alkylated to introduce new side chains. This is typically achieved by treating the ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an alkyl halide.

| Base | Electrophile | Product |

| Lithium diisopropylamide (LDA) | Methyl iodide | Methyl 2-(4-bromophenyl)propanoate |

| Sodium hydride (NaH) | Benzyl bromide | Methyl 2-(4-bromophenyl)-3-phenylpropanoate |

| Potassium tert-butoxide (t-BuOK) | Ethyl bromoacetate | Diethyl 2-(4-bromophenyl)succinate |

This strategy allows for the systematic elongation and branching of the acetic acid side chain, providing access to a diverse range of derivatives.

Stereoselective Introduction of New Functionalities

The introduction of a new substituent at the alpha-carbon can create a chiral center. Stereoselective functionalization can be achieved through several methods, including the use of chiral auxiliaries. By converting the carboxylic acid to a chiral amide or ester, the chiral auxiliary can direct the approach of an electrophile to one face of the enolate, leading to a diastereoselective alkylation. researchgate.netescholarship.org Subsequent removal of the auxiliary reveals the enantioenriched alpha-substituted product.

Another approach involves the use of chiral lithium amides as non-covalent stereodirecting agents in the alkylation of the carboxylic acid's enediolate. This method has been shown to be highly effective for the enantioselective alkylation of various arylacetic acids. nih.gov

Example of a Chiral Auxiliary Approach:

Attachment of Chiral Auxiliary: Reaction of "this compound" with a chiral alcohol or amine (e.g., (R)-(-)-2-phenylglycinol) to form a chiral ester or amide.

Diastereoselective Enolate Alkylation: Deprotonation with a strong base followed by reaction with an electrophile (e.g., methyl iodide). The chiral auxiliary directs the methylation to one face of the enolate.

Removal of Chiral Auxiliary: Hydrolysis of the ester or amide to yield the enantioenriched alpha-methylated carboxylic acid.

Scaffold Diversification through Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The carboxylic acid functionality of "this compound" makes it a suitable component for several important MCRs, such as the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction involves a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to form a bis-amide. organic-chemistry.orgnih.govwikipedia.orgnih.gov "this compound" can serve as the carboxylic acid component in this reaction, leading to the formation of complex peptide-like structures in a single, highly convergent step.

Passerini Reaction: The Passerini three-component reaction combines a carboxylic acid, a ketone or aldehyde, and an isocyanide to produce an α-acyloxy amide. organicreactions.orgwikipedia.orgorganic-chemistry.orgslideshare.net Utilizing "this compound" in this reaction would result in the formation of a product where the acetoxy-(4-bromo-phenyl)-acetyl group is attached to the alpha-position of a newly formed amide.

The use of "this compound" in these MCRs provides a rapid and efficient route to libraries of complex molecules built upon its core structure, offering significant potential for the discovery of new chemical entities.

Stereochemical Aspects and Chiral Transformations of Acetoxy 4 Bromo Phenyl Acetic Acid

Chiral Resolution Techniques for Enantiomeric Separation

Since enantiomers have identical physical properties like boiling point and solubility in achiral solvents, their separation (a process called chiral resolution) requires a chiral environment. Several techniques have been developed for this purpose.

This classical chemical method is a widely used technique for resolving racemic acids. The process involves reacting the racemic Acetoxy-(4-bromo-phenyl)-acetic acid with an enantiomerically pure chiral base. This acid-base reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to break the ionic bond and remove the chiral resolving agent.

| Resolving Agent Type | Examples of Chiral Bases |

| Alkaloids | Brucine, Strychnine, Quinine, Cinchonidine |

| Chiral Amines | (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine |

| Amino Alcohols | (1R,2S)-(-)-Ephedrine, (1S,2R)-(+)-Ephedrine |

Chromatographic methods provide a powerful and versatile alternative for separating enantiomers at both analytical and preparative scales. phenomenex.com These techniques rely on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the racemic mixture is passed through a column packed with a CSP. The enantiomers interact with the chiral phase to different extents, causing them to travel through the column at different rates and elute at different times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective for separating a wide range of chiral compounds, including carboxylic acids. hplc.eu A validated chiral HPLC method was developed for the enantiomeric separation of a similar compound, β-amino-β-(4-bromophenyl) propionic acid, using a (R,R) Whelk-O1 column.

| Parameter | Typical Conditions for Chiral Acid Separation |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Pirkle-type |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixtures, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol (B129727)/Water with a buffer (e.g., ammonium (B1175870) acetate). sigmaaldrich.com |

| Detection | UV detector (typically at 254 nm) |

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govresearchgate.net It is often considered a "green" alternative to HPLC as it significantly reduces the consumption of organic solvents. fagg-afmps.be For chiral separations, SFC offers the advantages of high efficiency, fast analysis times, and high throughput. nih.gov The same types of CSPs used in HPLC are generally employed in SFC. The mobile phase typically consists of supercritical CO2 mixed with a small percentage of a polar organic co-solvent, such as methanol or ethanol.

| Parameter | Typical Conditions for Chiral SFC |

| Chiral Stationary Phase (CSP) | Immobilized polysaccharide derivatives (e.g., Chiralpak® IA, IC) |

| Mobile Phase | Supercritical CO2 with an alcohol co-solvent (e.g., Methanol, Ethanol, Isopropanol) |

| Pressure | 100 - 250 bar |

| Temperature | 30 - 50 °C |

Kinetic resolution is a method that relies on the difference in the rate of reaction between the two enantiomers and a chiral catalyst or reagent. One enantiomer reacts faster than the other, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer.

A common approach for resolving chiral carboxylic acids is through enzyme-catalyzed reactions. Lipases are frequently used enzymes that can selectively catalyze the esterification of one enantiomer in the presence of an alcohol, or the hydrolysis of one enantiomer of a racemic ester. For example, if the (R)-enantiomer of this compound is esterified at a much higher rate than the (S)-enantiomer by a lipase (B570770), the reaction can be stopped when approximately 50% of the acid has been converted. This results in a mixture containing the (S)-acid and the (R)-ester, which can then be easily separated by standard chemical techniques like extraction.

| Enzyme Class | Typical Reaction |

| Lipases (e.g., from Candida antarctica, Pseudomonas cepacia) | Enantioselective esterification of the carboxylic acid or hydrolysis of the corresponding ester. |

| Esterases | Enantioselective hydrolysis of a racemic ester derivative. |

| Acylases | Enantioselective hydrolysis of an N-acyl derivative (if the molecule were an amino acid). |

Asymmetric Synthesis of Enantiopure "this compound"

The synthesis of enantiomerically pure "this compound" can be approached through several established asymmetric strategies. These methods aim to control the formation of the chiral center, leading to a preponderance of one enantiomer over the other.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for asymmetric induction. In this approach, an achiral precursor of "this compound" is covalently bonded to a chiral auxiliary, forming a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur stereoselectively.

A plausible synthetic route would involve the attachment of (4-bromophenyl)glyoxylic acid to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide. The resulting α-ketoimide or α-ketoamide could then be subjected to a diastereoselective reduction of the ketone functionality. Subsequent acetylation of the hydroxyl group followed by the removal of the chiral auxiliary would yield the desired enantiopure "this compound". The choice of reducing agent and reaction conditions is critical to achieving high diastereoselectivity.

| Chiral Auxiliary | Reaction Step | Diastereomeric Excess (d.e.) | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Diastereoselective reduction of α-ketoimide | >95% | Analogous Systems |

| (1R,2R)-Pseudoephedrine | Diastereoselective Grignard addition to α-ketoamide | >90% | Analogous Systems |

| (-)-8-Phenylmenthol | Diastereoselective alkylation of α-ester enolate | >92% | Analogous Systems |

This table presents hypothetical data based on typical results for similar compounds, as direct experimental data for "this compound" is not available.

Organocatalytic Asymmetric Methodologies

Organocatalysis has emerged as a versatile tool for asymmetric synthesis, avoiding the use of metal catalysts. For the synthesis of enantiopure "this compound," an organocatalytic approach could involve the asymmetric α-functionalization of a (4-bromophenyl)acetic acid derivative.

For instance, an asymmetric α-hydroxylation of a silyl ketene (B1206846) acetal derived from a (4-bromophenyl)acetic ester could be catalyzed by a chiral amine or a chiral phosphoric acid. The resulting α-hydroxy ester would then be acetylated to afford the target compound. Another potential route is the direct asymmetric α-acetoxylation of a (4-bromophenyl)acetic acid derivative using a hypervalent iodine reagent in the presence of a chiral catalyst. The success of these methods would depend on the development of a catalyst system that can effectively recognize the substrate and control the stereochemical outcome of the reaction.

| Catalyst Type | Reaction | Enantiomeric Excess (e.e.) | Reference |

| Chiral Phosphoric Acid | Asymmetric α-hydroxylation | 85-95% | Analogous Systems |

| Cinchona Alkaloid Derivative | Asymmetric α-acetoxylation | 80-92% | Analogous Systems |

| Proline-based Catalyst | Asymmetric α-amination/oxidation sequence | 75-90% | Analogous Systems |

This table presents hypothetical data based on typical results for similar compounds, as direct experimental data for "this compound" is not available.

Metal-Catalyzed Asymmetric Hydrogenation/Addition

Metal-catalyzed asymmetric reactions are highly efficient methods for the synthesis of chiral compounds. The asymmetric hydrogenation of an α-keto precursor is a prominent strategy. Methyl or ethyl (4-bromophenyl)glyoxylate could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP, DuPhos). This would produce the corresponding α-hydroxy ester with high enantioselectivity, which could then be acetylated.

Alternatively, the asymmetric addition of a nucleophile to an α-keto ester could be employed. For example, a chiral Lewis acid could catalyze the enantioselective addition of a hydride source to the keto group.

| Catalyst System | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| Ru-BINAP | Asymmetric Hydrogenation | >98% | Analogous Systems |

| Rh-DuPhos | Asymmetric Hydrogenation | >96% | Analogous Systems |

| Chiral Lewis Acid/Hydride Source | Asymmetric Reduction | 90-97% | Analogous Systems |

This table presents hypothetical data based on typical results for similar compounds, as direct experimental data for "this compound" is not available.

Stereospecific Transformations of the Chiral Center

Once enantiopure "this compound" is obtained, the stereochemical integrity of the chiral center during subsequent chemical transformations is a critical consideration.

Stereospecific Derivatization

The enantiopure "this compound" can serve as a versatile chiral building block for the synthesis of other complex molecules. Stereospecific derivatization allows for the transfer of chirality to new products.

For example, the carboxylic acid can be reduced to the corresponding chiral alcohol, (R)- or (S)-1-acetoxy-1-(4-bromophenyl)ethanol, with retention of configuration using a mild reducing agent that does not cleave the acetate (B1210297) group. The acetoxy group itself can be hydrolyzed under controlled basic conditions to yield the corresponding α-hydroxy acid, (R)- or (S)-(4-bromo-phenyl)-hydroxy-acetic acid, also with retention of configuration. This α-hydroxy acid can then be used in further stereospecific reactions.

| Derivative | Reaction | Stereochemical Outcome | Reference |

| Chiral Alcohol | Reduction of Carboxylic Acid | Retention | Analogous Systems |

| Chiral α-Hydroxy Acid | Hydrolysis of Acetate | Retention | Analogous Systems |

| Chiral Amide | Amide Coupling | Retention | Analogous Systems |

This table presents plausible stereospecific derivatizations based on known reactions of similar compounds.

Advanced Spectroscopic Characterization Techniques and Research Applications for Acetoxy 4 Bromo Phenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of Acetoxy-(4-bromo-phenyl)-acetic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the connectivity and spatial arrangement of atoms within the molecule.

1D and 2D NMR Experiments for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

The structural elucidation of this compound is achieved through a suite of NMR experiments. The predicted ¹H and ¹³C NMR chemical shifts are fundamental to this process.

Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~138.2 |

| 2/6 | ~7.55 (d) | ~129.5 |

| 3/5 | ~7.30 (d) | ~132.0 |

| 4 | - | ~123.8 |

| 7 | ~5.90 (s) | ~75.0 |

| 8 | - | ~171.5 |

| 9 | - | ~169.8 |

| 10 | ~2.15 (s) | ~20.7 |

| 11 | ~11.0 (s, broad) | - |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

1D NMR: The ¹H NMR spectrum is expected to show a singlet for the methine proton (H7), a singlet for the methyl protons of the acetoxy group (H10), and two doublets for the aromatic protons (H2/H6 and H3/H5), characteristic of a 1,4-disubstituted benzene (B151609) ring. The carboxylic acid proton (H11) would likely appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum will show distinct signals for the carboxyl and ester carbonyl carbons, the aromatic carbons, the methine carbon, and the methyl carbon.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is expected to show a correlation between the aromatic protons H2/H6 and H3/H5, confirming their ortho relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Key expected correlations are:

H7 with C7

H2/H6 with C2/C6

H3/H5 with C3/C5

H10 with C10

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key HMBC correlations include:

H7 to C1, C2/C6, C8, and C9

H10 to C9

H2/H6 to C4 and C1

H3/H5 to C1 and C4

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a relatively small molecule like this compound, NOESY can help in confirming through-space interactions, for instance, between the methine proton (H7) and the ortho-aromatic protons (H2/H6).

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound, specifically the restricted rotation around single bonds. The rotation around the C1-C7 bond could potentially be hindered, leading to different conformers. By monitoring the NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for bond rotation. For molecules with restricted rotation, separate signals for different conformers might be observed at low temperatures, which coalesce into a single averaged signal at higher temperatures. The rate of this exchange process can be quantified to provide thermodynamic parameters for the conformational change.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, complementing solution-state NMR and X-ray diffraction data. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the primary technique. The chemical shifts in the solid state can differ from those in solution due to crystal packing effects and the absence of solvent interactions. calistry.orgacdlabs.com ssNMR can be used to study polymorphism, where different crystalline forms of the same compound would exhibit different ssNMR spectra. Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which often form dimers in the solid state. stackexchange.com

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₉BrO₄), the exact mass of the molecular ion [M]⁺ can be calculated.

Calculated Exact Mass for C₁₀H₉⁷⁹BrO₄

| Ion | Calculated Exact Mass |

| [M]⁺ | 271.9708 |

| [M+H]⁺ | 272.9786 |

| [M+Na]⁺ | 294.9605 |

The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. The fragmentation of the deprotonated molecule [M-H]⁻ of this compound is of particular interest.

Plausible MS/MS Fragmentation Pathways for [C₁₀H₈BrO₄]⁻

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

| 270.9630 / 272.9610 | 211.9524 / 213.9504 | COOH and CH₃ |

| 169.9418 / 171.9398 | Acetic Acid (CH₃COOH) | |

| 127.9312 | Br and other fragments | |

| 59.0133 | Acetate (B1210297) anion (CH₃COO⁻) |

The fragmentation of O-acetyl-substituted carboxylic acids can proceed through competing pathways, including the loss of ketene (B1206846) (CH₂=C=O) or the formation of an acetate anion (CH₃COO⁻). The phenyl group can stabilize adjacent carbocations, influencing the fragmentation cascade. The loss of the entire acetoxy group or the carboxylic acid group are also common fragmentation pathways for such molecules.

Isotopic Labeling Studies via MS

Isotopic labeling, in conjunction with mass spectrometry (MS), serves as a powerful technique for elucidating reaction mechanisms, tracking metabolic pathways, and understanding fragmentation patterns of molecules like this compound. wikipedia.org This method involves the strategic replacement of one or more atoms in the molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O). rug.nl The resulting mass shift is readily detectable by mass spectrometry, allowing the labeled molecule to be distinguished from its unlabeled counterpart. wikipedia.orgnih.gov

In the context of this compound, isotopic labeling can be employed in several research applications. For instance, by synthesizing the compound with a ¹³C-labeled carbonyl carbon in the acetate group, researchers can precisely follow the fate of this specific carbon atom during mass spectrometric fragmentation. Observing whether the ¹³C label is retained in a particular fragment ion or lost as a neutral molecule (like CO or CO₂) provides direct evidence for proposed fragmentation pathways.

Similarly, labeling the carboxylic acid group with ¹⁸O can help investigate hydrolysis reactions or intermolecular interactions. If the compound is studied in a biological system, stable isotope labeling can trace its metabolic fate. thermofisher.com Cells could be cultured in media containing isotopically enriched precursors, such as ¹³C-glucose or D₃-acetate, to label the acetyl group metabolically. nih.gov Subsequent extraction and MS analysis of the compound and its metabolites would reveal how the molecule is processed, modified, or degraded within the cells. nih.gov The relative intensities of the mass spectral peaks corresponding to the labeled and unlabeled species provide quantitative data on reaction rates or metabolic turnover. nih.gov

Table 1: Potential Isotopic Labeling Strategies for this compound and Their Research Applications

| Isotope Used | Position of Label | Potential Research Application | Detection Method |

|---|---|---|---|

| ¹³C | Carbonyl carbon of the acetate group | Elucidation of fragmentation mechanisms in mass spectrometry | Mass Spectrometry (MS) |

| ¹³C | Carbonyl carbon of the carboxylic acid | Studying decarboxylation reactions | Mass Spectrometry (MS) |

| ²H (Deuterium) | Methyl group of the acetate moiety | Kinetic isotope effect studies; tracing metabolic pathways | Mass Spectrometry (MS), NMR Spectroscopy |

| ¹⁸O | Carboxylic acid hydroxyl group | Investigation of hydrolysis and esterification mechanisms | Mass Spectrometry (MS) |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and bonding arrangements within this compound. nih.gov IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. These two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. For a molecule like this compound, these methods are invaluable for confirming the presence of its key functional groups and probing its conformational properties. researchgate.net

Assignment of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its constituent functional groups. By comparing the observed frequencies with established data for similar compounds like phenylacetic acid, acetates, and brominated aromatics, a detailed assignment can be made. nih.govchemicalbook.comnist.gov

The most prominent features in the IR spectrum would be the strong absorptions from the two carbonyl (C=O) stretching vibrations. The ester carbonyl typically appears at a higher wavenumber (around 1760-1740 cm⁻¹) compared to the carboxylic acid carbonyl (around 1720-1700 cm⁻¹). The broad O-H stretching band of the carboxylic acid dimer is also a key feature, usually observed in the 3300-2500 cm⁻¹ region. The C-O stretching vibrations of both the ester and carboxylic acid groups would produce strong bands in the 1300-1000 cm⁻¹ fingerprint region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br stretching vibration would appear at lower frequencies, typically in the 700-500 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (dimer) | 3300 - 2500 | Broad, Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium |

| Aliphatic (C-H) | Stretching | 3000 - 2850 | Medium |

| Ester (C=O) | Stretching | 1760 - 1740 | Strong |

| Carboxylic Acid (C=O) | Stretching | 1720 - 1700 | Strong |

| Aromatic Ring | C=C Stretching | 1600 - 1450 | Medium-Weak |

| Ester (C-O) | Stretching | 1250 - 1200 | Strong |

| Carboxylic Acid (C-O) | Stretching | 1300 - 1200 | Strong |

| Aromatic C-Br | Stretching | 700 - 500 | Medium-Strong |

Conformational Isomer Analysis through Vibrational Signatures

This compound possesses significant conformational flexibility due to rotation around several single bonds, such as the bond connecting the phenyl ring to the acetic acid moiety and the bonds within the acetoxy group. bohrium.com These different spatial arrangements, or conformational isomers (conformers), can coexist, each with a unique vibrational signature. core.ac.ukuc.pt While these conformers may be in rapid equilibrium at room temperature, their distinct vibrational spectra can often be resolved using techniques like matrix isolation, where the molecule is trapped in an inert gas matrix at very low temperatures. core.ac.uk

Computational studies, such as those using Density Functional Theory (DFT), can predict the geometries and vibrational frequencies of the different stable conformers. nih.govresearchgate.net For instance, the orientation of the acetoxy group relative to the phenyl ring (perpendicular vs. planar) would influence the vibrational frequencies of both groups. bohrium.com A study on acetoxyphenyl fragments showed that the preferred conformation involves a planar acetoxy group oriented perpendicularly to the phenyl ring. bohrium.com Deviations from this low-energy state, forced by steric hindrance or crystal packing, result in changes to bond angles and torsional angles, which in turn lead to detectable shifts in the vibrational spectra. bohrium.com By comparing the experimentally observed spectra (especially under high-resolution conditions) with the computationally predicted spectra for each conformer, it is possible to identify the predominant conformer in a given environment and study the energetics of conformational change. core.ac.ukuc.pt

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive experimental technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.comresearchgate.net For this compound, this method can provide unambiguous information on its molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice. researchgate.net The presence of the relatively heavy bromine atom enhances the scattering of X-rays, which facilitates the determination of the absolute configuration of chiral centers, should the molecule be resolved into its enantiomers. researchgate.net

Single Crystal X-ray Diffraction Methodologies

The process of determining a crystal structure via single-crystal X-ray diffraction begins with the growth of a high-quality single crystal, typically by slow evaporation of a solvent from a saturated solution. cput.ac.za Once a suitable crystal (usually less than 1 mm in any dimension) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. mdpi.com The crystal is cooled, often to low temperatures (e.g., 100-120 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. nih.gov

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities. mdpi.com The positions and intensities of these spots are recorded by a detector. This data is then processed to determine the unit cell dimensions and the crystal's space group. The phase problem is solved using computational methods (direct methods or Patterson methods) to generate an initial electron density map. From this map, an atomic model of the molecule is built and subsequently refined against the experimental data to yield a final, highly precise structural model. nih.gov The quality of the final structure is assessed by parameters such as the R-factor. researchgate.net

Table 3: Representative Crystallographic Data for a Related Compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉BrO₃ nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c ajchem-b.com |

| a (Å) | 12.5022 (4) nih.gov |

| b (Å) | 8.2690 (2) nih.gov |

| c (Å) | 9.0199 (3) nih.gov |

| β (°) | 93.573 (1) nih.gov |

| Volume (ų) | 930.67 (5) nih.gov |

| Z (molecules per unit cell) | 4 nih.gov |

Note: This data is for a structurally similar compound and serves as an illustrative example of typical crystallographic parameters.

Co-crystallization Studies for Supramolecular Interactions

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule, such as this compound, with a second, different molecule known as a "coformer". ugr.es These studies are crucial for understanding and engineering supramolecular interactions, primarily non-covalent forces like hydrogen bonds, which dictate how molecules recognize each other and assemble into a crystal. mdpi.com The resulting co-crystals can exhibit different physicochemical properties compared to the individual components. ugr.es

For this compound, the carboxylic acid group is a primary site for forming robust hydrogen bonds. It can form a well-known and predictable "supramolecular synthon" with another carboxylic acid molecule, creating a centrosymmetric dimer through a pair of O-H···O hydrogen bonds, often described by the R²₂(8) graph set motif. ajchem-b.com This acid-acid homosynthon is a common feature in the crystal structures of carboxylic acids. cput.ac.za

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research

Chiroptical techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the spatial arrangement of atoms and are therefore indispensable for assigning the absolute configuration of enantiomers.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorbance (or ellipticity) as a function of wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and are characteristic of the chromophores present in the molecule and their chiral environment.

For this compound, the key chromophores are the 4-bromophenyl group and the carboxyl group of the acetic acid moiety. The electronic transitions within these groups are expected to give rise to distinct Cotton effects in the CD spectrum. The sign of the Cotton effect is directly related to the absolute configuration of the chiral center.

Based on studies of similar α-substituted phenylacetic acids, it is possible to predict the general features of the CD spectra for the (R) and (S) enantiomers of this compound. The phenyl ring chromophore typically exhibits electronic transitions around 260 nm (a weaker π-π* transition) and a stronger transition below 230 nm. The carboxyl group has an n-π* transition that is also sensitive to its chiral surroundings.

A hypothetical CD study of the enantiomers of this compound would likely show mirror-image spectra. For instance, the (R)-enantiomer might exhibit a positive Cotton effect for a particular electronic transition, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. By comparing the experimentally obtained CD spectrum with theoretical calculations or with the spectra of structurally related compounds of known configuration, the absolute stereochemistry of each enantiomer can be unequivocally assigned.

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Associated Transition |

|---|---|---|---|

| (R)-Acetoxy-(4-bromo-phenyl)-acetic acid | 265 | +2500 | Phenyl π-π* |

| (R)-Acetoxy-(4-bromo-phenyl)-acetic acid | 220 | -8000 | Carboxyl n-π* / Phenyl π-π* |

| (S)-Acetoxy-(4-bromo-phenyl)-acetic acid | 265 | -2500 | Phenyl π-π* |

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation versus wavelength. In regions of the spectrum where the molecule does not absorb light, the rotation changes gradually, resulting in a plain curve. However, in the vicinity of an absorption band, the rotation undergoes rapid and dramatic changes, a phenomenon known as the Cotton effect.

The ORD curve and the CD spectrum are mathematically related through the Kronig-Kramers transforms. A positive Cotton effect in the CD spectrum corresponds to a positive peak (maximum rotation) at a longer wavelength and a negative trough (minimum rotation) at a shorter wavelength in the ORD curve. Conversely, a negative Cotton effect in the CD spectrum gives rise to a negative trough followed by a positive peak in the ORD curve.

For this compound, the ORD curves of the (R) and (S) enantiomers would be expected to be mirror images of each other. The anomalous dispersion observed in the regions of the phenyl and carboxyl chromophore absorptions would provide complementary information to the CD data for the assignment of absolute configuration. The sign of the Cotton effect in the ORD curve, determined by the relative positions of the peak and trough, can be correlated with the stereochemistry at the chiral center.

Table 2: Hypothetical Optical Rotatory Dispersion Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Specific Rotation [α] (degrees) | Description |

|---|---|---|---|

| (R)-Acetoxy-(4-bromo-phenyl)-acetic acid | 275 | +4500 | Peak of positive Cotton effect |